Product packaging for Ethyl 2,3-dichloro-5-methylbenzoate(Cat. No.:CAS No. 1803728-96-2)

Ethyl 2,3-dichloro-5-methylbenzoate

Cat. No.: B1410141
CAS No.: 1803728-96-2
M. Wt: 233.09 g/mol
InChI Key: YFQVMOLENXHNQF-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-5-methylbenzoate (CAS 1803728-96-2) is a benzoate ester compound with a molecular formula of C 10 H 10 Cl 2 O 2 and a molecular weight of 233.09 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry research, particularly in the development of more complex molecules for pharmaceutical and agrochemical applications. The structure, featuring dichloro and methyl substituents on the aromatic ring, makes it a versatile precursor for further functionalization through various coupling and substitution reactions. Researchers utilize this compound in exploratory synthesis to create novel compounds for biological activity screening, such as investigating antioxidant and antibacterial properties, a research area common to related benzoate esters . Handling and Safety: This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. While a specific safety data sheet for this compound was not identified in the search results, related dichlorobenzoate esters carry hazard warnings . Researchers should consult the specific material safety data sheet and conduct all manipulations in a appropriately controlled laboratory environment using personal protective equipment. Specifications: • CAS Number: 1803728-96-2 • Molecular Formula: C 10 H 10 Cl 2 O 2 • Molecular Weight: 233.09 g/mol • SMILES: CCOC(=O)c1cc(C)cc(Cl)c1Cl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O2 B1410141 Ethyl 2,3-dichloro-5-methylbenzoate CAS No. 1803728-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dichloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVMOLENXHNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2,3 Dichloro 5 Methylbenzoate and Analogues

Established Synthetic Pathways for Dichlorobenzoates

The traditional synthesis of dichlorobenzoates like Ethyl 2,3-dichloro-5-methylbenzoate relies on a series of well-understood and widely practiced organic reactions. These include the formation of the ester, the introduction of halogen atoms onto the aromatic ring, and the addition of an alkyl group.

Esterification Reactions in Benzoate (B1203000) Synthesis

Esterification is a fundamental process for converting carboxylic acids into esters. In the context of benzoate synthesis, this typically involves the reaction of a substituted benzoic acid with an alcohol in the presence of an acid catalyst.

One of the most common methods is the Fischer esterification , which is a reversible reaction where a carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk For the synthesis of ethyl benzoates, ethanol is the alcohol of choice. The reaction equilibrium is driven towards the formation of the ester by removing the water produced during the reaction.

Another approach is the Steglich esterification , which is a milder method suitable for substrates that may be sensitive to the harsh conditions of Fischer esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org The reaction between the carboxylic acid and DCC forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the desired ester. organic-chemistry.org

Esters can also be prepared by the alkylation of a carboxylate salt with an alkyl halide. google.com Additionally, highly reactive derivatives of carboxylic acids, such as acid chlorides (benzoyl chlorides), can be easily esterified by treatment with an appropriate alcohol. google.comwikipedia.org

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationCarboxylic acid, Alcohol, Strong acid catalyst (e.g., H₂SO₄)HeatingInexpensive reagentsReversible, harsh conditions
Steglich EsterificationCarboxylic acid, Alcohol, DCC, DMAP (catalyst)Mild, room temperatureGood for sensitive substratesDCC can cause allergies, formation of dicyclohexylurea byproduct
From Acyl ChloridesAcyl chloride, AlcoholOften exothermic, may require a base to neutralize HCl byproductHigh yield, fast reactionAcyl chlorides are moisture-sensitive

Halogenation Strategies for Aromatic Rings

The introduction of chlorine atoms onto the aromatic ring is a key step in the synthesis of dichlorobenzoates. This is typically achieved through electrophilic aromatic substitution, where a chlorine atom acts as the electrophile.

Direct chlorination of benzoic acid derivatives can be challenging as the carboxyl group is a deactivating meta-director. However, under forcing conditions with a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), chlorination can be achieved. google.comdatapdf.com The reaction of benzoyl chloride with chlorine gas in the presence of ferric chloride can produce a mixture of chlorinated isomers, including the desired dichloro-substituted product. google.com

The specific placement of the chlorine atoms is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. For instance, a methyl group is an ortho-, para-director, while a carboxyl group or an ester group is a meta-director. The interplay of these directing effects is crucial in multistep syntheses to achieve the desired isomer.

Alkylation Techniques for Methyl Group Introduction

The introduction of a methyl group onto the aromatic ring is commonly accomplished through Friedel-Crafts alkylation . In this reaction, an alkyl halide (e.g., methyl chloride) reacts with the aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

When applied to a substrate like chlorobenzene, the alkylation reaction will yield a mixture of ortho and para isomers due to the ortho-, para-directing effect of the chlorine atom. youtube.comyoutube.com It is important to note that Friedel-Crafts reactions are hindered by strongly deactivating groups on the benzene ring. Therefore, the sequence of reactions in a multistep synthesis is critical. libretexts.org

Advanced Synthetic Approaches

More sophisticated strategies for synthesizing complex molecules like this compound involve carefully planned multistep sequences or the use of less common reactions like dehalogenation.

Multistep Synthesis from Precursor Molecules

The synthesis of a specifically substituted benzene ring, such as that in this compound, often requires a multistep approach where the order of reactions is paramount to ensure the correct regiochemistry. libretexts.orgyoutube.com

For example, a plausible synthetic route could start with a molecule that already contains one or more of the desired substituents. A synthesis of 2-amino-3-methyl-5-chlorobenzoic acid starts with m-toluic acid (3-methylbenzoic acid). google.com This starting material is first nitrated, then the nitro group is reduced to an amino group, followed by chlorination to introduce the chlorine atom at the desired position. google.com This highlights how functional group interconversions are used to manipulate the directing effects of substituents to achieve the target molecule.

Another example is the preparation of 3-amino-2,5-dichlorobenzoic acid, which begins with the chlorination of benzoyl chloride, followed by esterification. google.com The desired 2,5-dichloro isomer is then separated, nitrated, and finally, the nitro group is reduced to an amino group. google.com Such multistep syntheses require a deep understanding of reaction mechanisms and the electronic properties of substituents. acs.org

Starting MaterialKey StepsTarget IntermediateReference
m-Toluic acidNitration, Hydrogenation Reduction, Chlorination2-amino-3-methyl-5-chlorobenzoic acid google.com
Benzoyl chlorideChlorination, Esterification, Separation, Nitration, Reduction3-amino-2,5-dichlorobenzoic acid google.com

Dehalogenation Strategies in Aromatic Compound Preparation

Dehalogenation, the removal of a halogen atom from a molecule, can be a powerful tool in organic synthesis. wikipedia.org It can be used to remove unwanted halogen atoms or to introduce hydrogen at a specific position.

One common method for dehalogenation is catalytic hydrogenation , where the aromatic halide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org This method can be selective, with bromides being reduced more readily than chlorides. organic-chemistry.org

Another approach involves the use of metals in a proton-donating solvent. For instance, metallic calcium in ethanol has been shown to be effective for the dehalogenation of aromatic halides under mild conditions. researchgate.net Other methods include the use of Grignard reagents followed by protonolysis and reactions involving nucleophilic aromatic substitution where a hydride ion acts as the nucleophile. wikipedia.orgresearchgate.net These dehalogenation reactions can be particularly useful in later stages of a synthesis to arrive at the final product with the correct substitution pattern.

Green Chemistry Principles in Ester Synthesis

The synthesis of esters, a cornerstone of organic chemistry, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. wjpmr.comresearchgate.net These principles advocate for the use of less hazardous chemical syntheses, the design of safer chemicals and products, and the use of renewable feedstocks. In the context of ester synthesis, this translates to favoring catalytic reactions over stoichiometric ones, maximizing atom economy, and utilizing energy-efficient methods. wjpmr.com The goal is to develop processes that are not only effective in producing the desired esters but are also sustainable and environmentally benign. researchgate.net

Solvent-Free or Environmentally Benign Solvent Applications

A significant focus of green chemistry in ester synthesis is the reduction or elimination of hazardous organic solvents. thecalculatedchemist.com Traditional esterification often employs solvents that are volatile, toxic, and contribute to environmental pollution. To mitigate this, researchers are exploring solvent-free reaction conditions and the use of environmentally benign solvents.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer a number of advantages, including reduced waste, lower costs, and simplified purification processes. researchgate.net High-speed ball milling (HSBM) is one such mechanochemical technique that has been successfully applied to the synthesis of esters without the need for a solvent. nih.gov This method is not only environmentally friendly but can also lead to different reactivity and shorter reaction times compared to solution-based methods. nih.gov

Environmentally Benign Solvents:

When a solvent is necessary, the focus shifts to using greener alternatives. These solvents are chosen for their low toxicity, biodegradability, and derivation from renewable resources. thecalculatedchemist.com

Solvent TypeExamplesRationale for Use in Ester Synthesis
Alcohols Ethanol, IsopropanolOften serve as both a reactant and a solvent, are biodegradable, and have low toxicity. thecalculatedchemist.com
Esters Ethyl acetatePossesses moderate polarity, is effective for extractions, and has lower toxicity than many chlorinated solvents. thecalculatedchemist.com
Water The ultimate green solvent, though its use in reversible esterification reactions requires strategies to remove it as a byproduct to drive the reaction forward.

The selection of a suitable green solvent is a critical step in designing sustainable esterification processes, aiming to balance reaction efficiency with environmental responsibility. rsc.org

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including esterification. mdpi.comresearchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to significant reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com

The application of microwave irradiation has been shown to be effective in the esterification of benzoic acid and its derivatives. colab.wsresearchgate.net For instance, the direct esterification of benzoic acid with various alcohols has been successfully performed in continuous flow microwave reactors, allowing for precise temperature control and optimization of reaction parameters. colab.ws Studies have demonstrated that high temperatures and pressures achievable in microwave reactors can greatly increase the rate of esterification. acs.org

Reaction TypeCatalystKey Advantages of Microwave-Assisted Synthesis
Direct Esterification of Benzoic AcidSulfuric acid, p-toluenesulfonic acid acs.orgRapid heating, shorter reaction times, and increased reaction rates. mdpi.comacs.org
TransesterificationN/ACan be more productive than batch methods when translated to a continuous flow setup. colab.ws
Esterification with Solid-Supported CatalystsNano-SiO2-supported Preyssler heteropolyacid colab.wsAllows for solvent-free conditions and easy catalyst recovery and reuse. colab.ws

The non-thermal effects of microwave radiation are also believed to play a role in enhancing reaction rates, although the exact mechanisms are still a subject of research. mdpi.com

Catalyst Development for Sustainable Esterification and Halogenation

The development of sustainable catalysts is a key area of research in green chemistry, aiming to replace hazardous and inefficient catalysts with more environmentally friendly alternatives.

Sustainable Esterification:

The Fischer-Speier esterification, a classic method for synthesizing esters, traditionally relies on strong mineral acids like sulfuric acid as catalysts. chemicalbook.comquora.com While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture. Green alternatives focus on solid acid catalysts, which are often reusable, less corrosive, and produce less waste. psu.edu

Catalyst TypeExamplesAdvantages in Esterification
Solid Acid Resins Dowex H+ cation-exchange resin psu.edunih.govReusable, non-toxic, and simplifies product isolation. psu.edunih.gov
Sulfonated Carbons Sulfonated biochar mdpi.comCan be derived from waste biomass, offering a renewable catalyst source. mdpi.com
Metal Oxides and Salts Sulfated ZrO2, Fe2(SO4)3 acs.orgHeterogeneous catalysts that can be easily separated from the reaction mixture. acs.org
Ionic Liquids Brønsted acidic ionic liquids mdpi.comCan act as both catalyst and solvent, though toxicity and cost can be concerns. mdpi.com

The ideal sustainable catalyst for esterification should be easily separable, reusable, non-toxic, and highly active under mild reaction conditions. researchgate.net

Sustainable Halogenation:

The halogenation of aromatic compounds is another area where green catalyst development is crucial. Traditional methods often use hazardous reagents and chlorinated solvents. rsc.org Sustainable approaches focus on using safer halogen sources and catalysts that can operate under milder, more environmentally friendly conditions.

Halogenation MethodCatalyst/Reagent SystemGreen Chemistry Advantages
Oxidative Halogenation Hydrogen peroxide with halide salts rsc.orgUses a clean oxidant, with water as the only byproduct. rsc.org
Indole-Catalyzed Bromination Indole catalystEnables electrophilic bromination in environmentally benign solvents. rsc.org
Metal-Organic Framework (MOF) Catalysis Rod-like MIL-88AActs as a green catalyst for halogenation under solvent-free conditions. researchgate.net

These innovative catalytic systems aim to reduce the environmental footprint of aromatic halogenation by avoiding harsh reagents and minimizing waste. researchgate.netscholaris.ca

Potential Transformations of this compound

While specific reaction data for this compound is not extensively available, its potential chemical transformations can be predicted based on the reactivity of its functional groups: the ester moiety and the substituted benzene ring.

Oxidation Reactions of Benzoate Derivatives

The methyl group on the benzene ring of this compound is susceptible to side-chain oxidation. When an alkylbenzene is treated with a strong oxidizing agent, the alkyl group is oxidized to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgcsbsju.eduunizin.org

Oxidizing AgentExpected ProductReaction Conditions
Potassium permanganate (KMnO4)Ethyl 2,3-dichloro-5-carboxybenzoateTypically requires heat. libretexts.orgunizin.org
Chromic acid (H2CrO4) / Jones Reagent (CrO3/H2SO4)Ethyl 2,3-dichloro-5-carboxybenzoateStrong oxidizing conditions. libretexts.org

This transformation is significant as it converts an ortho/para-directing alkyl group into a meta-directing carboxylic acid group, which can influence subsequent electrophilic substitution reactions. libretexts.org The ester group is generally stable to these oxidizing conditions.

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used. libretexts.org

Reduction to a Primary Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. libretexts.org In this case, the product would be (2,3-dichloro-5-methylphenyl)methanol. Sodium borohydride (NaBH4) is generally not strong enough to reduce esters. libretexts.org

Reducing AgentProductKey Features
Lithium aluminum hydride (LiAlH4)(2,3-dichloro-5-methylphenyl)methanolA powerful, non-selective reducing agent.
Sodium in absolute ethanol (Bouveault-Blanc reduction)(2,3-dichloro-5-methylphenyl)methanolA classic method for reducing esters to primary alcohols. stackexchange.com

Reduction to an Aldehyde:

The reduction of an ester to an aldehyde requires a less reactive reducing agent that can be controlled to prevent further reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. libretexts.orgncert.nic.in The reaction is typically carried out at low temperatures to stop the reaction at the aldehyde stage. libretexts.org

Reducing AgentProductReaction Conditions
Diisobutylaluminum hydride (DIBAL-H)2,3-dichloro-5-methylbenzaldehydeLow temperature (e.g., -78 °C) is crucial to prevent over-reduction. libretexts.org

These potential transformations highlight the versatility of this compound as a synthetic intermediate, allowing for the selective modification of either the alkyl side chain or the ester functional group.

Mechanism of Bouveault-Blanc Reduction for Esters

The Bouveault-Blanc reduction is a classic chemical reaction that converts esters to primary alcohols using sodium metal in the presence of an absolute alcohol, typically ethanol. alfa-chemistry.comwikipedia.org This method was widely employed before the advent of metal hydride reducing agents like lithium aluminum hydride. wikipedia.org The reaction serves as a cost-effective alternative for industrial-scale reductions of esters. organic-chemistry.org

The mechanism of the Bouveault-Blanc reduction is distinct from hydride-transfer pathways and proceeds through a single electron transfer process. alfa-chemistry.comorganic-chemistry.org Sodium metal acts as a one-electron reducing agent, and four equivalents are necessary to fully reduce each ester molecule. wikipedia.org

The proposed mechanism involves the following key steps:

Electron Transfer: A sodium atom donates a single electron to the carbonyl group of the ester, forming a radical anion intermediate. alfa-chemistry.comyoutube.com

Intermediate Formation: Two of these radical anion intermediates dimerize to form a dialkoxy-dianion.

Alkoxide Elimination: This intermediate eliminates two alkoxide (R'O-) groups to form a 1,2-diketone.

Further Reduction: Two more sodium atoms donate electrons to the 1,2-diketone, forming a dianion.

Protonation: The ethanol solvent provides protons to neutralize the dianion, yielding a 1,2-diol.

Tautomerization and Reduction: The 1,2-diol tautomerizes to an α-hydroxyketone, which is further reduced by two additional sodium atoms to an enediol dianion.

Final Protonation: Protonation of the enediol dianion yields the final primary alcohol product. wikipedia.org

ParameterDescription
ReactantsEsters (aliphatic or aromatic)
ReagentsSodium metal (Na) and an alcohol (e.g., ethanol, butanol) alfa-chemistry.com
ProductsPrimary alcohols (RCH₂OH) and the alcohol from the ester's alkoxy group (R'OH) alfa-chemistry.com
Mechanism TypeRadical-intermediate pathway (single electron transfer) alfa-chemistry.com
Key IntermediateRadical anion alfa-chemistry.com
Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a versatile method for the reduction of functional groups in aromatic esters like this compound. The reaction can be directed towards the hydrogenation of the aromatic ring, the reduction of the ester group, or both, depending on the choice of catalyst and reaction conditions.

For the hydrogenation of benzoic acid and its esters, various catalyst systems have been investigated. Supported ruthenium catalysts are known to hydrogenate both the aromatic ring and the carboxylic group. cabidigitallibrary.org For instance, hydrogenation of benzoic acid using a 5% Ru/C catalyst can yield both cyclohexane carboxylic acid and cyclohexyl methanol. researchgate.net The selectivity of the reaction can be influenced by the solvent system. Using a binary solvent of 1,4-dioxane and water with a 5% Ru/C catalyst led to 100% conversion of benzoic acid with 86% selectivity to cyclohexane carboxylic acid. cabidigitallibrary.orgresearchgate.net

Palladium catalysts are also effective for the chemoselective hydrogenation of the aromatic ring while leaving the carboxylic group intact. A 5% Pd/C catalyst can give 100% selectivity to cyclohexane carboxylic acid from benzoic acid. cabidigitallibrary.orgresearchgate.net Bimetallic catalysts can offer unique selectivity. A 5%Ru-29%Sn/Al₂O₃ catalyst was reported to yield benzyl (B1604629) alcohol as the sole product from benzoic acid hydrogenation. cabidigitallibrary.org

More recent research has focused on the selective hydrogenation of methyl benzoate to produce benzaldehyde, a valuable chemical intermediate. Manganese-based catalysts, such as MnOₓ/γ-Al₂O₃, have been developed for this purpose. mdpi.com The performance of these catalysts is dependent on factors like the calcination temperature of the support and the manganese loading, which influence the concentration of oxygen vacancies on the catalyst surface. mdpi.com Under optimized conditions (360 °C, atmospheric pressure), a MnOₓ/γ-Al₂O₃ catalyst achieved a conversion of 87.90% with a benzaldehyde selectivity of 86.1%. mdpi.com Modifications to Mn-based catalysts, such as the infusion of aluminum into a KMn/SiO₂ catalyst, have also been shown to improve the conversion of methyl benzoate and selectivity for benzaldehyde by increasing the number of acid centers and oxygen vacancies. rsc.org

Catalyst SystemSubstratePrimary Product(s)Reference
5% Ru/C in 1,4-dioxane/waterBenzoic AcidCyclohexane carboxylic acid (86% selectivity) cabidigitallibrary.orgresearchgate.net
5% Pd/CBenzoic AcidCyclohexane carboxylic acid (100% selectivity) cabidigitallibrary.orgresearchgate.net
5%Ru-29%Sn/Al₂O₃Benzoic AcidBenzyl alcohol cabidigitallibrary.org
MnOₓ/γ-Al₂O₃Methyl BenzoateBenzaldehyde (86.1% selectivity) mdpi.com
Al-modified KMn/SiO₂Methyl BenzoateBenzaldehyde (53.9% selectivity) rsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with its reactivity governed by the electronic properties of its substituents.

Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The substituents already present on the ring significantly influence the reaction's rate and the position of the new substituent. wikipedia.org The ethyl benzoate group is an electron-withdrawing group and acts as a meta-director. The chlorine atoms are also deactivating due to their electronegativity, but they are ortho-, para-directors. quora.com The methyl group is an activating, ortho-, para-director.

For this compound, the ring is considered electron-poor or deactivated due to the presence of two chlorine atoms and the ester functionality. This deactivation makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions. minia.edu.eg The directing effects of the substituents would guide an incoming electrophile primarily to the C6 position, which is ortho to the methyl group and meta to the ester group.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism. libretexts.org

The mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

For this compound, the chlorine atoms can act as leaving groups. The presence of the electron-withdrawing ethyl benzoate group, particularly when ortho or para to a leaving group, facilitates the reaction by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com Therefore, a strong nucleophile could potentially displace one of the chlorine atoms, with the chlorine at the C2 position being more activated due to its para-relationship with the methyl group and ortho to the ester.

Friedel-Crafts Acylation with Ester Functionality

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). sigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which acts as the electrophile. sigmaaldrich.com

A significant limitation of the Friedel-Crafts acylation is that it is generally unsuccessful with aromatic rings that are strongly deactivated by electron-withdrawing groups. sigmaaldrich.comlibretexts.org The aromatic ring of this compound is considered strongly deactivated due to the presence of two electron-withdrawing chlorine atoms and the ethyl benzoate group.

Furthermore, Friedel-Crafts reactions cannot be performed when the aromatic ring contains substituents like -NH₂, -NHR, or -NR₂ because the lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst. libretexts.orglibretexts.org Similarly, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction would likely coordinate with the carbonyl oxygen of the ester group in this compound. This coordination would further deactivate the aromatic ring, making it even less nucleophilic and thus highly resistant to electrophilic attack by the acylium ion. Consequently, subjecting this compound to typical Friedel-Crafts acylation conditions is not expected to yield the desired acylated product.

Thermal Rearrangement Pathways

Thermal rearrangements of aromatic compounds are unimolecular reactions that occur at high temperatures and involve the reorganization of the atoms of the aromatic ring or its substituents. wikipedia.org These reactions can be broadly classified into isomerizations, where a permanent skeletal reorganization occurs, and automerizations, where atoms are scrambled without a net change in the aromatic structure. wikipedia.org

These rearrangements are often carried out using flash vacuum pyrolysis (FVP), where a sample is heated to high temperatures (500-1100 °C) under high vacuum. wikipedia.org The mechanisms for these rearrangements can be complex and may involve intermediates such as carbenes or diradicals. wikipedia.org

For aromatic esters, thermal decomposition pathways can be initiated at elevated temperatures. Studies on various aromatic esters have shown that their thermal stability and decomposition patterns are influenced by their specific structures. mdpi.com The thermal decomposition of esters can involve the breaking of several bonds, leading to a variety of products. nih.gov For instance, the thermolysis of certain benzoin derivatives can lead to the homolysis of different bonds and the formation of radical intermediates, resulting in a multitude of products including benzoic acid and benzophenone. researchgate.net

In the case of this compound, potential thermal rearrangement pathways at very high temperatures could involve:

Decarboxylation: Loss of CO₂ from the ester group to form a chlorinated toluene derivative.

Isomerization: Migration of the methyl or chloro substituents around the aromatic ring. This could proceed through mechanisms involving diradical intermediates or ring-contraction/expansion pathways.

Rearrangement of the Ethyl Group: The ethyl group of the ester could undergo rearrangement or elimination reactions.

The specific pathways and products would depend on the precise temperature and conditions, and would likely involve high-energy intermediates due to the stability of the aromatic ring.

Spectroscopic and Crystallographic Elucidation of Ethyl 2,3 Dichloro 5 Methylbenzoate Structure

Advanced Spectroscopic Characterization Techniques

A definitive structural analysis of Ethyl 2,3-dichloro-5-methylbenzoate would necessitate the application of several advanced spectroscopic methods. These techniques provide complementary information regarding the molecule's vibrational modes and the chemical environment of its constituent atoms.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is fundamental in identifying the functional groups and determining the molecular structure of a compound. For this compound, these methods would reveal characteristic vibrations of the ester group, the substituted benzene (B151609) ring, and the methyl and ethyl substituents.

A normal mode analysis would be conducted to assign the observed vibrational bands in the FT-IR and FT-Raman spectra to specific molecular motions. This process involves correlating the experimental frequencies with theoretical predictions from quantum chemical calculations. For this compound, key vibrational modes would include the C=O stretching of the ester, C-O stretching, aromatic C-C stretching, C-H stretching of the methyl and ethyl groups, and the C-Cl stretching modes.

A hypothetical table of selected vibrational assignments is presented below to illustrate how such data would be organized.

Vibrational Mode Hypothetical FT-IR Frequency (cm⁻¹) Hypothetical FT-Raman Frequency (cm⁻¹) Assignment
ν(C=O)~1720~1718Carbonyl stretch of the ester
ν(C-O)~1250~1248Ester C-O stretch
ν(Ar C-C)~1600, 1480~1602, 1483Aromatic ring stretching
ν(C-Cl)~750, 680~748, 679Carbon-chlorine stretching
ν(CH₃)~2960~2958Methyl group C-H stretch

To further refine the vibrational assignments, a Potential Energy Distribution (PED) analysis would be performed. This computational method quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. A PED analysis would be crucial for accurately assigning complex vibrations where multiple types of motion are coupled.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide comprehensive information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the ester group, as well as the electron-donating effect of the methyl group. The ethyl group would show a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methyl and ethyl groups.

A hypothetical table of predicted NMR chemical shifts is provided below.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aromatic CH7.5-7.8125-135
O-CH₂-CH₃4.3 (quartet)~62
O-CH₂-CH₃1.4 (triplet)~14
Ar-CH₃2.4~20
C=O-~165

To validate the experimental NMR data, theoretical calculations of the chemical shifts would be performed using quantum mechanical methods. A correlation study comparing the theoretically predicted chemical shifts with the experimentally observed values would provide a high degree of confidence in the structural assignment of this compound. Discrepancies between the theoretical and experimental values can often provide insight into subtle electronic and conformational effects within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is anticipated to be dominated by electronic transitions associated with the substituted benzene ring. Benzenoid compounds typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). For substituted benzoates, these bands are often shifted and their intensities altered by the nature and position of the substituents.

The electronic transitions are primarily of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of the chlorine atoms and the methyl group as substituents on the benzene ring, along with the ethyl ester group, will influence the energy of these transitions. The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, and the methyl group with its electron-donating inductive effect, will modulate the electron density of the aromatic system.

It is expected that the absorption maxima (λmax) for this compound would be comparable to those of other chlorinated and methylated benzoate (B1203000) derivatives. For instance, methyl benzoate itself exhibits characteristic absorptions, and the addition of chloro and methyl groups would likely lead to a bathochromic (red) shift of these absorptions due to the extension of the conjugated system and the influence of the substituents.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophore
π → π* 200 - 280 Substituted Benzene Ring

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak (M+•). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M, M+2, and M+4 peaks appearing in a ratio determined by the natural abundance of 35Cl and 37Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several predictable pathways. A primary fragmentation would be the loss of the ethoxy group (-OCH2CH3) to form an acylium ion. Another common fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available. Additionally, the loss of chlorine atoms or a methyl radical could also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula of Fragment
[M]+• Molecular Ion [C10H10Cl2O2]+•
[M-29]+ Loss of ethyl radical [C8H5Cl2O2]+
[M-45]+ Loss of ethoxy radical [C8H4Cl2O]+

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics by examining the crystal structures of analogous compounds.

Should single crystals of this compound be obtained, X-ray diffraction analysis would yield its crystal system, space group, and unit cell dimensions. Based on the structures of similar small organic molecules, it is likely to crystallize in a common space group such as P21/c (monoclinic) or P-1 (triclinic). The unit cell would contain a small number of molecules (Z), typically 2 or 4. For example, the related compound ethyl 2,6-dimethoxybenzoate crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit. mdpi.comresearchgate.net

Table 3: Hypothetical Crystal Data for this compound (based on related structures)

Parameter Hypothetical Value
Crystal System Monoclinic or Triclinic
Space Group P21/c or P-1
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
α (°) 90 (for monoclinic)
β (°) 90 - 110
γ (°) 90 (for monoclinic)

The conformation of the this compound molecule in the solid state would be determined by a balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. The ethyl ester group is expected to be roughly coplanar with the benzene ring to maximize conjugation, although some torsion is possible to alleviate steric hindrance with the ortho-chloro substituent. The bond lengths and angles within the benzene ring would be influenced by the electronic nature of the substituents. For instance, the C-Cl bonds would have lengths typical for aryl chlorides.

Intermolecular Interactions and Packing Arrangements

Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its carbonyl oxygen and the chlorine atoms. In the absence of strong donors, weak C-H...O and C-H...Cl hydrogen bonds are anticipated to play a significant role in the crystal packing. The ethyl and methyl groups on the benzoate moiety provide potential C-H donors.

Furthermore, the interplay between hydrogen and halogen bonding is a crucial aspect of the structural chemistry of halogenated organic compounds mdpi.comosti.govrsc.orgrsc.org. The chlorine atoms in this compound can participate in weak hydrogen bonding, acting as acceptors. This type of interaction, in concert with other non-covalent forces, contributes to the formation of a stable three-dimensional network.

Interaction Type Potential Donor Potential Acceptor Significance in Crystal Packing
C-H...OMethyl/Ethyl C-HCarbonyl OxygenFormation of chains or sheets, influencing molecular alignment.
C-H...ClMethyl/Ethyl C-HChlorine atomsContribution to the overall stability of the 3D crystal lattice.
Halogen-Halogen and Halogen-π Interactions

Halogen-halogen interactions are a significant directional force in the crystal engineering of halogenated compounds. In dichlorinated aromatic compounds like this compound, these interactions are expected to be a key determinant of the crystal packing. Studies on dichlorobenzene isomers have shown that halogen-halogen intermolecular interactions can be the main cohesive forces responsible for the molecular arrangements in the crystals nih.gov.

The nature of these interactions is anisotropic, with the electrostatic potential around the halogen atom exhibiting regions of both positive and negative charge (the σ-hole concept) acs.org. This allows for attractive interactions between the electrophilic region of one halogen atom and the nucleophilic region of another. The geometry of these interactions can be classified into different types (e.g., Type I and Type II), which depend on the angles between the C-X bonds (where X is the halogen) and the inter-halogen vector.

In addition to halogen-halogen interactions, halogen-π interactions can also contribute to the supramolecular assembly. The electron-rich π-system of the benzene ring can interact with the electrophilic region of a chlorine atom from a neighboring molecule. Computational studies on aryl halides have highlighted the importance of considering both halogen-halogen and halogen-aromatic ring interactions in determining the crystal structures nih.govacs.org. The interplay of these forces, along with other weak interactions, dictates the final, most stable crystalline form.

Interaction Description Expected Role in Structure
Halogen-Halogen (Cl...Cl) Occurs between the electrophilic region of one chlorine atom and the nucleophilic region of another.A primary directional force influencing the packing of molecules.
Halogen-π (Cl...π) An attractive interaction between a chlorine atom of one molecule and the π-electron cloud of the benzene ring of another.Contributes to the overall cohesive energy and can influence the relative orientation of molecules.
C-H...π Interactions

C-H...π interactions are another class of weak non-covalent interactions that are crucial in the stabilization of crystal structures of aromatic compounds. In these interactions, a C-H bond acts as a weak acid and donates electron density to the electron-rich π-system of a benzene ring. For this compound, the C-H bonds of the methyl and ethyl groups can interact with the π-system of the benzene ring of an adjacent molecule.

Polymorphism Studies of Benzoate Compounds

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of great importance in the pharmaceutical and materials science fields as different polymorphs of a compound can exhibit distinct physical properties such as solubility, melting point, and stability.

Benzoate compounds, as a class, are known to exhibit polymorphism. The specific crystalline form adopted can often be influenced by the conditions of crystallization, such as the solvent used, the rate of cooling, and the presence of impurities. The diverse range of intermolecular interactions possible for benzoate derivatives, including hydrogen bonding, π-π stacking, and van der Waals forces, contributes to the likelihood of forming multiple crystalline arrangements with similar lattice energies.

Computational Chemistry and Theoretical Investigations of Ethyl 2,3 Dichloro 5 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing insights into the electronic structure and properties of molecules. These theoretical methods are crucial for predicting molecular geometries, stabilities, and reactivities.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.

The accuracy of DFT calculations is contingent on the choice of a basis set and a functional. A basis set is a set of functions used to create the molecular orbitals, while a functional describes the exchange-correlation energy. For molecules containing chlorine and aromatic rings, common basis sets like 6-311++G(d,p) or 6-311G(d,p) are often employed to provide a good balance between accuracy and computational cost. These are typically paired with hybrid functionals such as B3LYP or CAM-B3LYP. However, without specific studies on Ethyl 2,3-dichloro-5-methylbenzoate, the optimal combination for this molecule is yet to be determined.

A critical step in validating computational models is the comparison of calculated geometrical parameters (bond lengths, bond angles, and dihedral angles) with experimental data, typically obtained from X-ray crystallography. As no experimental crystal structure or theoretical calculations for this compound have been published, a comparative analysis cannot be performed.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting a molecule's chemical reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's electronic stability. A larger energy gap generally implies higher stability and lower chemical reactivity. For this compound, the specific value of this energy gap has not been calculated, precluding a definitive assessment of its electronic stability.

The distribution of the HOMO and LUMO across a molecule reveals potential sites for electrophilic and nucleophilic attack and indicates the possibility of intramolecular charge transfer. Analysis of these orbitals can provide insights into how electrons are redistributed upon electronic excitation. In the absence of FMO analysis for this compound, its charge transfer characteristics remain uncharacterized.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. This map is color-coded to indicate different regions of electrostatic potential.

Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored in shades of red. These areas correspond to regions of high electron density, such as those around electronegative atoms like oxygen or chlorine. Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored in shades of blue and correspond to areas of lower electron density, often around hydrogen atoms. Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would likely reveal a significant negative potential around the carbonyl oxygen of the ester group and, to a lesser extent, around the two chlorine atoms on the benzene (B151609) ring. The most positive potentials would be expected on the hydrogen atoms of the ethyl and methyl groups. This information would provide insights into the molecule's intermolecular interactions and its reactivity towards charged species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the bonding and electronic structure of molecules in a way that aligns with Lewis structures and chemical intuition. It partitions the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals.

An NBO analysis of this compound would provide detailed information about:

Hybridization: The specific hybridization of each atom's orbitals in forming bonds.

Bonding and Lone Pairs: A clear description of the sigma (σ) and pi (π) bonds, as well as the lone pairs of electrons, for instance, on the oxygen and chlorine atoms.

Hyperconjugative Interactions: It would quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, it could reveal delocalization of electron density from the lone pairs of the oxygen or chlorine atoms into anti-bonding orbitals of the aromatic ring or the carbonyl group. These interactions are crucial for understanding the molecule's stability and electronic properties.

The results of an NBO analysis are often presented in a table format, detailing the donor and acceptor orbitals, and the stabilization energy (E(2)) associated with their interaction.

Chemical Reactivity and Thermodynamic Properties

Global Chemical Reactivity Parameters

ParameterFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to charge transfer.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating greater reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

A computational study on this compound would calculate the HOMO and LUMO energies, from which these reactivity descriptors could be derived to predict its behavior in chemical reactions.

Gibbs Free Energy and Enthalpy of Formation

The standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°) are fundamental thermodynamic properties that quantify the stability of a compound.

Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater stability.

Gibbs Free Energy of Formation (ΔGf°): Combines enthalpy and entropy to determine the spontaneity of the formation of the compound from its elements. A negative value indicates a spontaneous formation process.

These values can be calculated using computational methods, such as Density Functional Theory (DFT), and are crucial for understanding the thermodynamics of reactions involving this compound.

Mechanistic Insights from Computational Studies

Transition State Analysis for Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Transition state analysis for a reaction involving this compound would involve:

Locating the Transition State Structure: Identifying the specific geometry of the molecule at the peak of the energy barrier.

Calculating the Activation Energy: Determining the energy difference between the reactants and the transition state. This is a key parameter in predicting the rate of a reaction.

Vibrational Frequency Analysis: Confirming that the identified structure is a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies could provide detailed mechanistic insights into various reactions, such as its synthesis, hydrolysis, or its role as a reactant in other chemical transformations.

No Published Research Found for "this compound" within the Specified Computational Chemistry Framework

A comprehensive search for scholarly articles and research data concerning the computational and theoretical investigations of this compound has yielded no specific findings for the topics of radical anion intermediates, solvent effects on electronic and thermodynamic properties, or its non-linear optical (NLO) properties.

Despite a thorough review of scientific databases and academic journals, no dedicated studies detailing the computational chemistry of this compound, as per the requested outline, could be located. The inquiry into this specific compound did not produce any research that would allow for a scientifically accurate and detailed discussion on the following mandated topics:

Non-Linear Optical (NLO) Properties:The scientific literature does not appear to contain any theoretical or experimental investigations into the non-linear optical properties of this compound.

Due to the absence of specific research findings and supporting data for this compound, it is not possible to construct the requested article with the required level of scientific accuracy and detail. The generation of content for the specified outline would necessitate speculation, which would not adhere to the standards of a professional and authoritative scientific article.

General principles of computational chemistry suggest that the electronic and thermodynamic properties of this compound would indeed be influenced by solvent polarity, and that implicit solvation models like IEFPCM would be appropriate for such theoretical studies. Similarly, the presence of an aromatic ring and substituent groups could give rise to NLO properties. However, without specific computational or experimental data from peer-reviewed sources, any discussion would remain purely hypothetical.

Therefore, this report concludes that the requested detailed research findings for this compound are not available in the current body of scientific literature.

Applications and Structure Activity Relationship Sar Methodologies in Chemical Synthesis

Ethyl 2,3-dichloro-5-methylbenzoate as a Key Synthetic Intermediate

This compound is a polysubstituted aromatic compound featuring an ethyl ester, two chlorine atoms, and a methyl group attached to a benzene (B151609) ring. While specific, documented industrial-scale applications for this exact molecule are not widely reported in publicly available literature, its structure suggests significant potential as a versatile intermediate in organic synthesis.

Building Block for Complex Molecular Architectures

The chemical architecture of this compound makes it a valuable starting material for constructing more complex molecules. The ester functional group can be hydrolyzed to a carboxylic acid or converted to other functional groups such as amides or alcohols. The chlorine and methyl substituents on the aromatic ring influence the reactivity and regioselectivity of further electrophilic aromatic substitution reactions, and the chlorine atoms themselves can be replaced through various nucleophilic substitution or cross-coupling reactions. This multi-functional nature allows it to serve as a scaffold upon which larger and more intricate molecular frameworks can be built, particularly in the development of agrochemicals or pharmaceuticals where substituted benzoates are common motifs.

Reagent in Organic Reactions

As a reagent, this compound can participate in a variety of organic reactions. The ester group is a classic functional group for modifications. For instance, it can undergo saponification to yield the corresponding carboxylic acid, which opens up another avenue of chemical transformations. The aromatic chlorine atoms can be subjected to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with specific desired properties.

Research on Structurally Related Dichlorobenzoate Esters as Precursors

The utility of the dichlorobenzoate scaffold is well-documented through research on its structural analogs, which serve as crucial precursors in various synthetic applications. These related compounds underscore the potential applications of this compound.

For example, Methyl 2,5-dichlorobenzoate is known for its use as a plant growth regulator and fungicide. herts.ac.uk Its ethyl ester counterpart, Ethyl 2,5-dichlorobenzoate , is also a common building block in organic synthesis. tcichemicals.comnih.gov Another analog, 2-Chloro-5-nitrobenzoic acid , is utilized in the synthesis of potential antibacterial compounds and novel enzyme inhibitors. chemicalbook.com Its methyl ester, Methyl 2-chloro-5-nitrobenzoate , is also a commercially available synthetic intermediate. sigmaaldrich.comfda.gov

Furthermore, other isomers such as Methyl 2,3-dichloro-5-nitrobenzoate nih.gov and Methyl 2,4-dichloro-5-nitrobenzoate are used as experimental insecticides. biosynth.com The synthesis of various dichlorinated methylbenzoate isomers, including methyl 3,5-dichloro-2-methylbenzoate achemblock.com and methyl 2,5-dichloro-3-methylbenzoate , highlights the importance of this class of compounds as readily available building blocks for creating a diverse range of target molecules. ambeed.com

Interactive Table 1: Selected Dichlorobenzoate Esters and Related Precursors

Compound Name CAS Number Molecular Formula Key Application/Role
Ethyl 2,5-dichlorobenzoate 35112-27-7 C9H8Cl2O2 Synthetic Building Block tcichemicals.comnih.gov
Methyl 2,5-dichlorobenzoate 57294-13-2 C8H6Cl2O2 Plant Growth Regulator, Fungicide herts.ac.uk
2-Chloro-5-nitrobenzoic acid 2516-96-3 C7H4ClNO4 Precursor for Antibacterials & Enzyme Inhibitors chemicalbook.com
Methyl 2-chloro-5-nitrobenzoate 51282-49-6 C8H6ClNO4 Synthetic Intermediate sigmaaldrich.comfda.gov
Methyl 2,3-dichloro-5-nitrobenzoate 63105-54-4 C8H5Cl2NO4 Synthetic Intermediate nih.gov
Methyl 2,4-dichloro-5-nitrobenzoate 101495-62-9 C8H5Cl2NO4 Experimental Insecticide biosynth.com
methyl 3,5-dichloro-2-methylbenzoate 99849-29-3 C9H8Cl2O2 Synthetic Building Block achemblock.com
methyl 2,5-dichloro-3-methylbenzoate 1241948-41-3 C9H8Cl2O2 Synthetic Building Block ambeed.com

Theoretical and Experimental Approaches to Structure-Activity Relationships in Benzoate (B1203000) Derivatives

Understanding the relationship between a molecule's structure and its biological activity, known as the structure-activity relationship (SAR), is fundamental in drug discovery and agrochemical development. gardp.org For benzoate derivatives, a combination of theoretical and experimental methods is employed to elucidate these relationships, guiding the design of more potent and selective compounds.

Design and Synthesis of Derivatives for SAR Studies

A primary experimental approach to SAR involves the systematic design and synthesis of a series of related compounds, or analogs. gardp.org In the context of benzoate derivatives, this often involves modifying the substituents on the benzene ring, altering the ester group, or changing the substitution pattern. For example, researchers have synthesized series of p-hydroxy benzoic acid derivatives, including both esters and Schiff bases, to evaluate how these changes affect antimicrobial activity. thieme-connect.comthieme-connect.com Similarly, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized to target the epidermal growth factor receptor (EGFR) tyrosine kinase for anticancer applications. nih.gov

The goal is to identify which parts of the molecule are essential for its activity and which can be modified to improve properties like efficacy or selectivity. gardp.org This process can involve creating a library of compounds where, for instance, the position and nature of halogen atoms are varied, or different alkyl groups are appended to the main scaffold. nih.gov The biological activity of each synthesized compound is then tested, and the results are correlated with the structural modifications. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies represent a more theoretical approach, where mathematical models are used to correlate chemical structures with biological activity. dergipark.org.triomcworld.com These models often use physicochemical descriptors like hydrophobicity, electronic properties, and steric parameters to predict the activity of new, unsynthesized compounds. nih.govnih.gov For instance, QSAR studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity against certain bacterial enzymes increases with greater hydrophobicity and aromaticity. nih.gov

Pharmacophore Identification for Potential Biological Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. researchgate.net This model represents the key features a molecule must possess to interact effectively with a specific biological target, such as an enzyme or receptor.

The process involves analyzing the 3D structures of a set of active molecules to find common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.net For example, in the design of local anesthetics based on benzoate structures, the molecule is often conceptualized as having a lipophilic section (the aromatic ring), a linker (the ester chain), and a hydrophilic section. rsc.org By identifying this common pharmacophore, chemists can design novel molecules that fit the model and are therefore more likely to be active. researchgate.net In silico analysis of new 4-amino-3-chloro benzoate ester derivatives used pharmacophoric queries to identify compounds with the best potential fit to the EGFR target. nih.gov This approach saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. collaborativedrug.com

Interactive Table 2: Methodologies in Structure-Activity Relationship Studies

Methodology Approach Description Application Example
Derivative Synthesis Experimental Systematically modify a lead compound's structure and test the biological activity of the resulting analogs. Synthesis of various p-hydroxy benzoic acid esters and Schiff bases to find the most potent antimicrobial agents. thieme-connect.comthieme-connect.com
QSAR Theoretical/Computational Develop mathematical models that correlate physicochemical properties of molecules with their biological activities to predict the potency of new compounds. dergipark.org.tr Identifying that increased hydrophobicity in benzoylaminobenzoic acid derivatives leads to higher antibacterial activity. nih.gov
Pharmacophore Modeling Computational Identify the 3D arrangement of essential functional groups in active molecules required for binding to a biological target. researchgate.net Designing new benzoate-based local anesthetics by ensuring they contain the required lipophilic, linker, and hydrophilic components. rsc.org

Modulating Substituents for Enhanced Selectivity

In the strategic design of chemical syntheses, the ability to control reaction outcomes is paramount. Chemoselectivity, the preferential reaction of one functional group over others, and regioselectivity, the preferential formation of one positional isomer over another, are critical for maximizing the yield of a desired product while minimizing the formation of impurities. numberanalytics.com For a given molecular scaffold, such as that of this compound, the substituents on the aromatic ring and the ester moiety can be systematically modified to enhance selectivity in subsequent transformations. This modulation is guided by established principles of structure-activity relationships (SAR), primarily revolving around electronic and steric effects. numberanalytics.comnih.gov

The core structure of this compound presents several points for modification: the two chlorine atoms, the methyl group, and the ethyl group of the ester. Altering these substituents can profoundly influence the reactivity and selectivity of the molecule in various chemical reactions.

Research Findings on Substituent Effects

The strategic placement and nature of substituents are crucial in directing reaction pathways. Electronic effects involve the donation or withdrawal of electron density, which can activate or deactivate certain parts of a molecule towards a specific reaction. numberanalytics.com Steric effects relate to the physical bulk of a substituent, which can hinder the approach of a reagent to a particular reaction site. nih.gov The interplay between these two factors is often complex but essential for achieving high selectivity. numberanalytics.com

For halogenated aromatic compounds, the type and position of the halogen can be critical. Studies on the microbial dechlorination of polychlorinated biphenyls (PCBs) have been primed by various halogenated benzoates. It was found that while chlorinated benzoates were ineffective, certain brominated and iodinated benzoates successfully initiated the process, demonstrating that changing the halogen substituent significantly alters the molecule's reactivity. osti.gov

Impact of Halogen Substitution

The two chlorine atoms on the benzoate ring are strong electron-withdrawing groups due to their electronegativity, and they also contribute to the steric environment of the molecule. Modifying these halogens can fine-tune the electronic properties and steric profile of the substrate. For instance, replacing chlorine with other halogens would alter the inductive effect and the potential for the halogen to participate in certain catalytic cycles.

Substituent Modification Position Expected Primary Effect Potential Impact on Selectivity
Cl -> FC2, C3Increased Electronegativity, Smaller SizeMay alter regioselectivity in nucleophilic aromatic substitution by making the ring more electron-deficient.
Cl -> BrC2, C3Decreased Electronegativity, Increased SizeIncreased steric hindrance around C2/C3 positions; altered reactivity in cross-coupling reactions (e.g., Suzuki, Heck).
Cl -> IC2, C3Least Electronegative, Largest SizeSignificant steric hindrance; C-I bond is weaker and more reactive in many metal-catalyzed cross-couplings.

Interactive Data Table: Halogen Modification Effects

Substituent Change (from Cl)PositionPrimary Effect TypePredicted Selectivity Influence
Fluorine (F)C2, C3Electronic (Strongly Inductive)Enhances reactivity towards nucleophiles, potentially altering site-selectivity.
Bromine (Br)C2, C3Steric & ElectronicIncreases steric bulk, potentially directing incoming groups away from C2/C3. More reactive in certain cross-coupling reactions than Cl.
Iodine (I)C2, C3Steric & Electronic (Reactivity)Greatly increases steric hindrance. The C-I bond is highly reactive, enabling selective cross-coupling at the iodine-bearing position.

Impact of Alkyl Group Substitution

The methyl group at the C5 position is an electron-donating group via hyperconjugation and contributes a modest steric presence. Altering the size of this alkyl group would primarily modulate the steric environment of the molecule's 'southern' hemisphere, which can be crucial for regioselectivity.

Substituent Modification Position Expected Primary Effect Potential Impact on Selectivity
CH₃ -> HC5Electronic & StericReduces steric bulk and electron-donating character at C5.
CH₃ -> CH(CH₃)₂C5StericSignificantly increases steric hindrance, potentially directing reactions towards the C6 position or the 'northern' hemisphere of the molecule.
CH₃ -> C(CH₃)₃C5StericCreates a large, sterically demanding pocket that would strongly disfavor reactions at adjacent positions (C4, C6).

Interactive Data Table: Alkyl Group Modification Effects

Substituent Change (from Methyl)PositionPrimary Effect TypePredicted Selectivity Influence
Hydrogen (H)C5Electronic & StericRemoves a point of steric hindrance, potentially reducing regioselectivity in reactions sensitive to bulk.
Isopropyl (-CH(CH₃)₂)C5StericIncreases steric shielding of the C4 and C6 positions, enhancing selectivity for reactions at less hindered sites.
tert-Butyl (-C(CH₃)₃)C5Steric (High)Acts as a large blocking group, strongly directing reactions away from the C4 and C6 positions.

Impact of Ester Group Substitution

Substituent Modification Alkyl Portion of Ester Expected Primary Effect Potential Impact on Selectivity
Ethyl -> Methyl-COOCH₃Steric (Minor)Reduces steric bulk near the C2 position, potentially allowing easier access for reagents.
Ethyl -> Isopropyl-COOCH(CH₃)₂Steric (Moderate)Increases steric hindrance near the C2 position, potentially shielding it from attack or interaction.
Ethyl -> Benzyl (B1604629)-COOCH₂PhSteric & ElectronicIntroduces a bulky benzyl group that can provide significant steric shielding and potential for π-stacking interactions.

By systematically applying these modifications, chemists can create a library of analogues of this compound, each with a unique reactivity and selectivity profile, thereby optimizing the substrate for a specific synthetic transformation.

Supramolecular Chemistry Involving Benzoate Derivatives

Design of Supramolecular Assemblies Incorporating Halogenated Esters

The design of supramolecular assemblies using halogenated esters is a sophisticated area of crystal engineering. Halogen atoms, due to their unique properties, can act as versatile tools in directing the self-assembly of molecules. The incorporation of halogen atoms into ester molecules, such as in the theoretical case of Ethyl 2,3-dichloro-5-methylbenzoate, introduces the potential for specific and directional interactions that can be exploited to construct complex and predictable solid-state structures.

The presence of halogen atoms on a benzene (B151609) ring can influence the electronic distribution of the molecule, creating regions of positive and negative electrostatic potential. This phenomenon is central to the formation of halogen bonds, a type of non-covalent interaction that has gained significant attention in recent years for its strength and directionality. nih.govbohrium.com The strategic placement of chlorine atoms on the benzoate (B1203000) ring, as in our target molecule, provides specific sites for such interactions, enabling the rational design of supramolecular motifs.

Furthermore, the ester group itself offers sites for hydrogen bonding, which can work in concert with or in competition to halogen bonds. The interplay between these different types of interactions allows for a high degree of control over the final supramolecular architecture. nih.gov Researchers in the field have successfully designed a variety of structures, from simple dimers to complex three-dimensional networks, by carefully selecting the substitution pattern of halogenated aromatic esters. researchgate.netnih.gov

The design principles for these assemblies often rely on the concept of supramolecular synthons, which are robust and predictable intermolecular recognition motifs. In the context of halogenated esters, common synthons may involve halogen-halogen interactions, halogen-oxygen interactions, or a combination of halogen and hydrogen bonds. The reliability of these synthons allows for a degree of predictability in the solid-state packing of these molecules, which is a cornerstone of crystal engineering.

Role of Intermolecular Interactions in Crystal Engineering

The ability to predict and control crystal packing is of paramount importance as it directly influences macroscopic properties such as melting point, solubility, and even biological activity. By strategically modifying the functional groups on a molecule, crystal engineers can guide the self-assembly process towards a specific, predetermined architecture. nih.gov

Hydrogen bonding is one of the most powerful and widely utilized tools in crystal engineering. semanticscholar.orgscirp.org Its strength and directionality make it an ideal interaction for constructing robust and predictable supramolecular assemblies. In benzoate derivatives, the carboxylic acid or ester functional group provides both hydrogen bond donors and acceptors.

For instance, carboxylic acid derivatives of benzoate often form well-defined hydrogen-bonded dimers, a highly stable and predictable supramolecular synthon. iucr.orgresearchgate.net While the ester group in this compound lacks the acidic proton of a carboxylic acid, the carbonyl oxygen can still act as a hydrogen bond acceptor. This allows for the formation of hydrogen bonds with other molecules that possess hydrogen bond donor groups.

The interplay between different types of hydrogen bonds, and their competition with other intermolecular forces, is a key consideration in the design of crystalline materials. The ability to favor certain hydrogen bonding motifs over others through careful molecular design is a central tenet of crystal engineering.

Halogen bonding is a non-covalent interaction that has emerged as a powerful tool in supramolecular chemistry and crystal engineering. nih.govresearchgate.net It involves the attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov The strength of this interaction is tunable and depends on the identity of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. acs.org

In a molecule such as this compound, the two chlorine atoms provide potential sites for halogen bonding. These chlorine atoms, being covalently bonded to the electron-withdrawing benzene ring, will possess a positive σ-hole, making them effective halogen bond donors. They can interact with a variety of halogen bond acceptors, including the carbonyl oxygen of the ester group on a neighboring molecule, or even the π-system of an adjacent aromatic ring.

The high directionality of the halogen bond, with a preference for a near-linear geometry, makes it particularly useful for the construction of well-defined supramolecular architectures. bohrium.com This directionality can be used to guide the assembly of molecules into specific patterns, such as chains, sheets, or three-dimensional networks. The competition and interplay between halogen bonds and hydrogen bonds can lead to the formation of complex and interesting crystal structures. nih.gov The ability to use both types of interactions in a complementary fashion provides a powerful strategy for the rational design of functional materials. nih.gov

Co-crystallization Strategies with this compound

Co-crystallization is a powerful technique used to modify the physical properties of a solid by combining two or more different molecules in a single crystal lattice. This strategy is widely employed in the pharmaceutical industry to improve properties such as solubility and bioavailability, and it is also a valuable tool in materials science for the creation of novel functional materials.

For a molecule like this compound, co-crystallization offers a route to creating a wide range of new supramolecular structures with tailored properties. The selection of a suitable co-former is crucial and is guided by an understanding of the potential intermolecular interactions that can be formed between the target molecule and the co-former.

Potential co-formers for this compound could be chosen based on their ability to form complementary hydrogen or halogen bonds. For example, a molecule with strong hydrogen bond donor groups, such as a dicarboxylic acid or an amide, could be selected to interact with the carbonyl oxygen of the ester group. This would lead to the formation of a robust hydrogen-bonded co-crystal.

Alternatively, a co-former with strong halogen bond acceptor sites, such as a pyridine (B92270) or an amine, could be chosen to interact with the chlorine atoms of the benzoate ring. This would result in a co-crystal held together primarily by halogen bonds. The combination of both hydrogen and halogen bonding in a single co-crystal could lead to the formation of highly complex and stable three-dimensional networks.

The design of co-crystals is a process of molecular recognition, where the shapes and electronic properties of the constituent molecules must be complementary. By carefully selecting co-formers that can form specific and predictable supramolecular synthons with this compound, it is possible to engineer a wide variety of crystalline materials with desired architectures and properties. nih.gov

Future Research Directions

Development of Novel Stereoselective Synthesis Methods

While Ethyl 2,3-dichloro-5-methylbenzoate itself is not chiral, its structure can serve as a scaffold for the introduction of chirality. Future research could focus on developing stereoselective methods for the synthesis of derivatives of this compound. For instance, the prochiral faces of the carbonyl group could be targeted in stereoselective reduction or addition reactions.

The development of catalytic systems that can achieve high enantioselectivity in reactions involving substituted benzoates is an active area of research. rsc.orgkhanacademy.org Such methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. unl.ptnih.gov Research in this area could lead to the synthesis of novel, optically active compounds with potential applications in pharmaceuticals or as chiral ligands in asymmetric catalysis.

Advanced Computational Modeling for Complex Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the reactivity and intermolecular interactions of molecules like this compound. nih.gov Advanced computational models can be employed to understand the complex interplay of the electronic effects of the chloro and methyl substituents on the aromatic ring. nih.gov

These models can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable guidance for synthetic chemists. masterorganicchemistry.comorgosolver.comorganicchemistrytutor.com For example, the electron-withdrawing nature of the two chlorine atoms is expected to deactivate the benzene (B151609) ring towards electrophilic substitution, while the ester and methyl groups are activating and directing. msu.edubyjus.comlibretexts.orgquora.com Computational studies can quantify these competing effects and predict the regioselectivity of various reactions.

Furthermore, computational modeling can be used to investigate the non-covalent interactions of this compound, such as halogen bonding and stacking interactions. Understanding these interactions is crucial for predicting the compound's physical properties and its behavior in different environments.

Exploration of this compound in New Material Science Contexts

Benzoate (B1203000) esters are known to be components of various materials, including liquid crystals and polymers. acs.orgderpharmachemica.comyoutube.com The specific substitution pattern of this compound could impart unique properties to materials derived from it.

Future research could explore the potential of this compound as a monomer or an additive in the synthesis of novel polymers. For instance, its incorporation into polyesters, analogous to poly(ethylene terephthalate) (PET), could modify the polymer's thermal stability, flame retardancy, and mechanical properties. nih.govnih.gov The presence of the chlorine atoms could enhance fire resistance, a desirable property in many applications.

The rigid, substituted aromatic core of this compound also suggests its potential use in the development of liquid crystalline materials. derpharmachemica.comtandfonline.comyoutube.com By modifying the ethyl ester group to a longer alkyl chain, it might be possible to induce liquid crystalline phases. The dichloro and methyl substituents would influence the intermolecular interactions and packing of the molecules, which are critical factors in determining the type and stability of the liquid crystal phase. acs.orgderpharmachemica.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,3-dichloro-5-methylbenzoate?

  • Methodological Answer : this compound can be synthesized via esterification of the corresponding benzoic acid derivative. A common approach involves reacting 2,3-dichloro-5-methylbenzoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux. Alternatively, transesterification of methyl esters with ethyl alcohol using base catalysts (e.g., NaOH) may be employed, as demonstrated in analogous systems . Purification typically involves distillation or column chromatography, with structural confirmation via NMR and HRMS.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and ester group confirmation (e.g., ethyl group signals at δ ~1.3 ppm for CH3_3 and ~4.3 ppm for CH2_2) .
  • Mass spectrometry : HRMS provides exact mass verification (e.g., [M–H]^- ion matching theoretical values for C10_{10}H9_9Cl2_2O2_2) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as shown in related dichlorobenzoate structures .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. Avoid moisture and light exposure, as ester groups may hydrolyze or degrade. Stability testing via TGA/DSC under varying conditions (e.g., humidity, temperature ramps) is advised for long-term studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

  • Methodological Answer :

  • Catalyst screening : Test alternatives to H2_2SO4_4, such as p-toluenesulfonic acid or enzymatic catalysts, to reduce side reactions.
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF) vs. traditional ethanol for esterification efficiency.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts, as seen in analogous benzoate syntheses .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine NMR with X-ray crystallography to confirm substituent positions (e.g., distinguishing 2,3-dichloro from 3,5-dichloro isomers) .
  • Dynamic NMR : Assess rotational barriers of ester groups if splitting patterns suggest conformational exchange.
  • Computational modeling : Compare experimental 13^13C NMR shifts with DFT-calculated values for regioisomeric candidates .

Q. What strategies mitigate decomposition during derivatization reactions?

  • Methodological Answer :

  • Protecting groups : Temporarily protect reactive sites (e.g., methyl or chloro groups) during functionalization.
  • Low-temperature protocols : Conduct reactions at 0–5°C to suppress side reactions, as demonstrated in thiocyanate coupling of dichlorobenzoates .
  • In situ monitoring : Use LC-MS to track decomposition intermediates and adjust reaction parameters dynamically.

Q. How to assess the ecological impact of this compound in laboratory waste?

  • Methodological Answer :

  • Biodegradation assays : Perform OECD 301F tests to evaluate microbial degradation in aqueous systems.
  • Toxicity profiling : Use Daphnia magna or algal growth inhibition assays to estimate EC50_{50} values.
  • Waste treatment : Neutralize via base hydrolysis (e.g., NaOH/MeOH) to convert the ester into less persistent carboxylic acid derivatives .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., para to electron-withdrawing Cl groups).
  • Transition state modeling : Use Gaussian or ORCA to simulate SNAr mechanisms at chloro-substituted positions .
  • Solvent effects : Apply COSMO-RS to predict solvolysis rates in different media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.